molecular formula C14H12ClN5 B14003892 Pyrido(2,3-b)pyrazine, 6-amino-8-(p-chloroanilino)-3-methyl- CAS No. 21271-81-8

Pyrido(2,3-b)pyrazine, 6-amino-8-(p-chloroanilino)-3-methyl-

Cat. No.: B14003892
CAS No.: 21271-81-8
M. Wt: 285.73 g/mol
InChI Key: PTBNIUYZSCLVSA-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazine, 6-amino-8-(p-chloroanilino)-3-methyl- is a heterocyclic compound that belongs to the class of pyridopyrazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-b]pyrazine derivatives typically involves multicomponent reactions. One common method includes the condensation of appropriate aldehydes, amines, and ketones under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid at elevated temperatures .

Industrial Production Methods

Industrial production methods for pyrido[2,3-b]pyrazine derivatives often involve large-scale multicomponent reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated synthesis platforms to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-b]pyrazine, 6-amino-8-(p-chloroanilino)-3-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit enhanced or modified biological activities .

Scientific Research Applications

Pyrido[2,3-b]pyrazine, 6-amino-8-(p-chloroanilino)-3-methyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a DNA sensor and its interactions with biological macromolecules.

    Medicine: Explored for its antioxidant, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of materials with nonlinear optical properties.

Mechanism of Action

The mechanism of action of pyrido[2,3-b]pyrazine, 6-amino-8-(p-chloroanilino)-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA, altering its electrical properties and enabling its use in electrochemical DNA sensing. Additionally, it may inhibit certain enzymes, contributing to its antioxidant and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido[2,3-b]pyrazine, 6-amino-8-(p-chloroanilino)-3-methyl- stands out due to its specific substitution pattern, which imparts unique electronic and steric properties.

Properties

CAS No.

21271-81-8

Molecular Formula

C14H12ClN5

Molecular Weight

285.73 g/mol

IUPAC Name

8-N-(4-chlorophenyl)-3-methylpyrido[2,3-b]pyrazine-6,8-diamine

InChI

InChI=1S/C14H12ClN5/c1-8-7-17-13-11(6-12(16)20-14(13)18-8)19-10-4-2-9(15)3-5-10/h2-7H,1H3,(H3,16,18,19,20)

InChI Key

PTBNIUYZSCLVSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=CC(=NC2=N1)N)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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